Denopamin

Übersicht

Beschreibung

Denopamine is a cardiotonic drug that acts as a β1 adrenergic receptor agonist . It is used in the treatment of angina and may also have potential uses in the treatment of congestive heart failure .

Synthesis Analysis

Denopamine has been synthesized from para-allyloxybenzaldehyde via ®-2-hydroxy-2-[(2-propenyloxy)phenyl]acetonitrile . A practical and efficient two-step synthetic process for the preparation of ®-(-)-denopamine has been developed . A simple and efficient stereoselective synthesis of ®-denopamine from optically active ®-2-azido-1-arylethanols has also been described .Molecular Structure Analysis

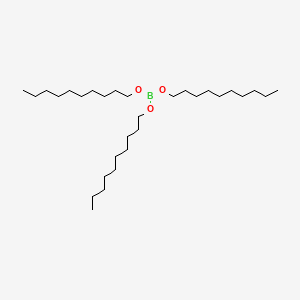

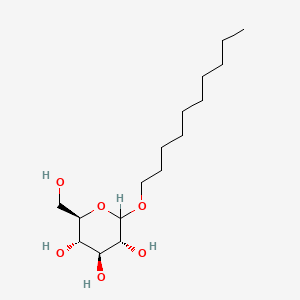

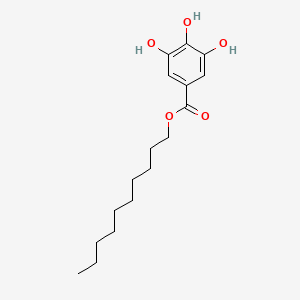

Denopamine contains a total of 47 bonds; 24 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 2 ethers (aromatic) .Chemical Reactions Analysis

Denopamine’s chemical reactions involve enamine/dienamine and Brønsted Acid Catalysis . The Z/E dilemma for the second double bond of the dienamines shows how the kinetics of a reaction can be changed to allow for the detection of reaction intermediates .Physical And Chemical Properties Analysis

Denopamine has a molecular formula of C18H23NO4 and a molecular weight of 317.4 g/mol . It has a dimethoxybenzene structure .Wissenschaftliche Forschungsanwendungen

Kardiale Therapie

Denopamin wird hauptsächlich als kardiologisches Therapeutikum eingesetzt, da es selektive β1-adrenerge Agonisten-Eigenschaften besitzt. Es wurde entwickelt, um als oral aktives positiv inotropes Mittel zu wirken, d. h. es kann die Kontraktionskraft des Herzens erhöhen, ohne dessen Sauerstoffverbrauch signifikant zu erhöhen, was es zur Behandlung von Herzinsuffizienz nützlich macht .

Pharmakologische Forschung

In pharmakologischen Studien wurde der Wirkmechanismus von this compound untersucht, wobei sich zeigte, dass es ein schwacher partieller Agonist ist, der im Vergleich zu vollen Agonisten wie Isoproterenol die Adenylylcyclase-Aktivität weniger stimuliert. Diese Eigenschaft macht es zu einem interessanten Gegenstand, um die selektive Aktivierung von β1-adrenergen Rezeptoren zu verstehen .

Prüfung der optischen Reinheit

Die aktive Form von this compound, die R (-)-Form, stand im Mittelpunkt der Entwicklung von HPLC-Methoden zur Prüfung der optischen Reinheit. Dies ist entscheidend, um die Qualität und Wirksamkeit des Arzneimittels in klinischen Anwendungen zu gewährleisten .

Koronare Vasodilatation

Die Forschung hat sich auch mit dem Potenzial von this compound als koronare Vasodilatator beschäftigt, der bei Zuständen helfen könnte, bei denen eine Verbesserung der Blutversorgung des Herzmuskels erforderlich ist .

Pulmonale Anwendungen

Studien haben gezeigt, dass this compound in ex vivo Lungenmodellen die alveoläre Flüssigkeitsclearance erhöhen kann, was auf mögliche therapeutische Anwendungen bei pulmonalen Erkrankungen wie Ödemen hindeutet .

Wirkmechanismus

Target of Action

Denopamine is a cardiotonic drug that primarily targets the β1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function, including heart rate and contractility.

Mode of Action

As a β1 adrenergic receptor agonist , denopamine binds to these receptors and activates them . This interaction results in a series of intracellular events that lead to increased heart contractility and heart rate .

Biochemical Pathways

Upon activation of the β1 adrenergic receptors, denopamine triggers the adenylyl cyclase-cyclic AMP (cAMP) pathway . This leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various proteins, leading to increased calcium influx into the cardiac cells and enhanced contractility .

Pharmacokinetics

It is known that denopamine is an orally active agent , suggesting good bioavailability.

Result of Action

The activation of β1 adrenergic receptors by denopamine results in positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects . This makes denopamine effective in the treatment of conditions like angina and congestive heart failure .

Zukünftige Richtungen

Denopamine has potential uses in the treatment of congestive heart failure and for clearing pulmonary oedema . It has been suggested that denopamine may be able to relieve vasospastic angina pectoris in many more cases . It has also been found to prolong survival in a murine model of congestive heart failure induced by viral myocarditis .

Eigenschaften

IUPAC Name |

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSBBVZJABQOSG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045800 | |

| Record name | Denopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71771-90-9 | |

| Record name | Denopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71771-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denopamine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071771909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R(-)-Denopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F60UPD8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.